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Compound of Interest

Compound Name: Apiorutin

Cat. No.: B15192867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rutin's anticancer effects demonstrated in

various xenograft models, supported by experimental data. It aims to offer a comprehensive

resource for evaluating Rutin's potential as a therapeutic agent.

Quantitative Data Summary
The following table summarizes the quantitative outcomes of Rutin treatment in different cancer

xenograft models.
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Cancer
Type

Cell Line
Animal
Model

Rutin
Dosage &
Administrat
ion

Key
Findings

Reference

Leukemia HL-60
BALB/c nude

mice

120 mg/kg,

intraperitonea

lly (i.p.) every

four days for

36 days

Significant

reduction in

tumor weight

and volume

compared to

the control

group.[1]

[1]

Colon Cancer SW480 N/A N/A

Considerably

reduced

tumor growth.

[2]

[2]

Triple-

Negative

Breast

Cancer

(TNBC)

N/A Nude mice N/A

Decreased

the average

tumor

volume.[3]

[3]

Ehrlich

Ascites

Carcinoma

EAC cells N/A 25 mg/kg and

50 mg/kg, i.p.

for 14 days

Statistically

significant

decrease in

tumor size

increase

compared to

the control

group. A

significant

decrease in

AKT, mTOR,

and PI3K

expression

was

observed,

[2][4]
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especially at

the 25 mg/kg

dose.[2][4]

Experimental Protocols
Detailed methodologies for the key xenograft experiments are outlined below.

Leukemia Xenograft Model (HL-60)
Cell Line: Human promyelocytic leukemia (HL-60) cells.

Animal Model: Female BALB/c nude mice.

Tumor Induction: HL-60 cells are implanted into the mice to induce tumor formation.

Treatment Groups:

Control Group: Treated with vehicle (1% DMSO).

Rutin Group: Administered with 120 mg/kg of Rutin.

Positive Control Group: Treated with 120 μg/kg of vinblastine.

Administration: Compounds are injected intraperitoneally (i.p.) once every four days for a

total of 36 days.

Data Collection: Tumor weight and volume are measured and compared between the

groups.[1]

Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
Cell Line: Ehrlich ascites carcinoma (EAC) cells.

Tumor Induction: EAC cells are injected subcutaneously into the experimental animals to

form solid tumors.

Treatment Groups:
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Tumor Control Group.

Rutin Group 1: Administered with 25 mg/kg of Rutin.

Rutin Group 2: Administered with 50 mg/kg of Rutin.

Administration: Rutin is injected intraperitoneally (i.p.) for 14 consecutive days.

Data Collection: Tumor size is monitored. After the treatment period, tumors are excised for

immunohistochemical analysis of PI3K, AKT, and mTOR expression, as well as Real-time

PCR to quantify the mRNA levels of these genes.[2][4]

Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways

modulated by Rutin and a general workflow for xenograft-based anticancer studies.

Signaling Pathways Modulated by Rutin
Rutin has been shown to exert its anticancer effects by modulating several key signaling

pathways involved in cell proliferation, survival, and apoptosis.
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Caption: Rutin's modulation of PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin signaling pathways.

General Experimental Workflow for Xenograft Models
This diagram outlines the typical steps involved in conducting a xenograft study to evaluate the

anticancer effects of a compound like Rutin.
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Caption: A generalized workflow for in vivo anticancer drug evaluation using xenograft models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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